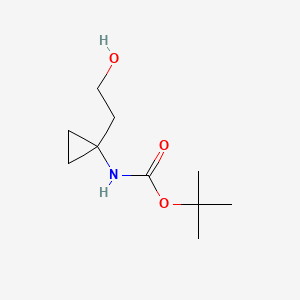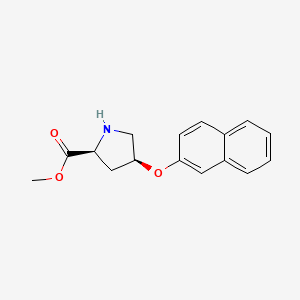
Disuccinimidyl dodecanoate
Descripción general
Descripción
Disuccinimidyl dodecanoate is a chemical compound widely used in various fields of scientific research. It is an ester derivative of dodecanoic acid, also known as lauric acid, and is characterized by the presence of two succinimidyl groups. This compound is particularly valued for its ability to form stable amide bonds with primary amines, making it a useful reagent in bioconjugation and cross-linking applications.
Mecanismo De Acción
Target of Action
Disuccinimidyl dodecanoate is a derivative of dodecanoic acid, which has been found to possess antibacterial , antifungal , and other activities . The primary targets of this compound are likely to be microbial cells, given the antimicrobial activity of its parent compound, dodecanoic acid .
Mode of Action
It is known that disuccinimidyl linkers, such as this compound, can react with amino-functionalized molecules to form reactive esters . This property allows this compound to interact with its targets and induce changes, potentially contributing to its antimicrobial activity.
Biochemical Pathways
It is known that dodecanoic acid derivatives, including this compound, can have a broad impact on microbial metabolism . These compounds can disrupt normal cellular functions, leading to the death of microbial cells .
Pharmacokinetics
It is known that the high tendency for hydrolysis of disuccinimidyl linkers can affect their bioavailability .
Result of Action
The result of this compound’s action is likely to be the disruption of normal microbial cell functions, leading to cell death . This is based on the known antimicrobial activity of dodecanoic acid, the parent compound of this compound .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the high tendency for hydrolysis of disuccinimidyl linkers can affect their stability and efficacy
Análisis Bioquímico
Biochemical Properties
Disuccinimidyl dodecanoate is known to react with primary amines at pH 7-9 to form stable amide bonds . This property allows it to interact with various biomolecules, particularly proteins, which often contain several primary amines in the side chain of lysine residues and the N-terminus of each polypeptide .
Cellular Effects
The cellular effects of this compound are primarily related to its ability to crosslink proteins. For instance, it has been used to irreversibly crosslink intracellular proteins, ‘fixing’ protein interactions and allowing for the identification of weak or transient protein interactions .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of stable amide bonds with primary amines, typically found in proteins . This crosslinking can alter the structure and function of proteins, potentially influencing various cellular processes.
Temporal Effects in Laboratory Settings
This compound is known for its stability, which allows for long-term effects on cellular function in both in vitro and in vivo studies . The specific temporal effects can vary depending on the particular proteins being crosslinked and the cellular context.
Transport and Distribution
As a membrane-permeable compound, this compound can be transported across cell membranes and distributed within cells . The specific distribution within cells would depend on the localization of the target proteins.
Subcellular Localization
The subcellular localization of this compound is not fixed but depends on the localization of the proteins it crosslinks. As it is membrane-permeable, it can potentially reach proteins located in various subcellular compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Disuccinimidyl dodecanoate can be synthesized through the reaction of dodecanoic acid with N,N’-disuccinimidyl carbonate in the presence of a base such as pyridine. The reaction is typically carried out in an organic solvent like acetonitrile at room temperature. The resulting product is purified through recrystallization or chromatography to obtain high yields and purity .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Disuccinimidyl dodecanoate primarily undergoes nucleophilic substitution reactions. The succinimidyl groups are highly reactive towards nucleophiles, particularly primary amines, leading to the formation of stable amide bonds. This reactivity is exploited in various bioconjugation and cross-linking applications .
Common Reagents and Conditions:
Nucleophiles: Primary amines, such as those found in proteins and peptides.
Solvents: Organic solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the reaction.
Major Products: The primary product of the reaction between this compound and a nucleophile is an amide bond, resulting in the formation of a conjugated molecule. This product is often used in the creation of bioconjugates, such as antibody-drug conjugates or protein-protein cross-links .
Aplicaciones Científicas De Investigación
Disuccinimidyl dodecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a cross-linking reagent in the synthesis of polymers and other macromolecules.
Biology: Employed in the modification of proteins and peptides for structural and functional studies.
Medicine: Utilized in the development of antibody-drug conjugates and other therapeutic agents.
Industry: Applied in the production of advanced materials and coatings with enhanced properties
Comparación Con Compuestos Similares
Disuccinimidyl dodecanoate is unique in its ability to form stable amide bonds with primary amines, which distinguishes it from other similar compounds. Some related compounds include:
Disuccinimidyl carbonate: Used for the activation of carboxylic acids to form esters and amides.
N-hydroxysuccinimide esters: Commonly used in peptide synthesis and protein modification.
Dodecanoic acid derivatives: Such as dodecanoic acid itself, which has antimicrobial and antifungal properties .
In comparison, this compound offers enhanced reactivity and stability, making it particularly suitable for applications requiring robust and reliable bioconjugation.
Propiedades
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) dodecanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O8/c23-15-11-12-16(24)21(15)29-19(27)9-7-5-3-1-2-4-6-8-10-20(28)30-22-17(25)13-14-18(22)26/h1-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCHOFVPJWYPGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCC(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Methyl-9H-pyrido[3,4-B]indole hydrochloride](/img/structure/B3153153.png)



![Bicyclo[3.1.1]heptane-1,5-dicarboxylic acid](/img/structure/B3153178.png)



![3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzoic acid](/img/structure/B3153198.png)





